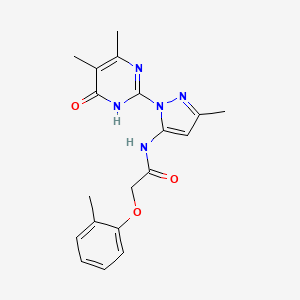methanone CAS No. 478031-23-1](/img/structure/B2954247.png)
[4-(4-bromophenyl)-1H-pyrrol-3-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-bromophenyl)-1H-pyrrol-3-ylmethanone” is a chemical compound that belongs to the class of organic compounds known as benzophenones. These are organic compounds containing a ketone attached to two phenyl groups . It is also known as 4-bromobenzophenone . It is used in analytical applications such as HPLC and GC. It is also used as a chemical reagent and pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of this compound is C13H9BrO . The molecular weight is 261.114 . The structure contains a ketone attached to two phenyl groups .Physical and Chemical Properties Analysis
This compound is insoluble in water but slightly soluble in other solvents such as ethanol, ether, and benzene . The melting point is 79°C to 83°C and the boiling point is 350°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Properties
4-(4-bromophenyl)-1H-pyrrol-3-ylmethanone and its derivatives have been synthesized for research into their antioxidant properties. For instance, (Çetinkaya, Göçer, Menzek, & Gülçin, 2012) explored the synthesis of bromophenol derivatives and their potential as effective antioxidants.
Novel Synthesis Methods
Research has also focused on developing novel synthesis methods for pyrrole derivatives, including 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanone. For example, (Kaur & Kumar, 2018) developed an efficient one-pot synthesis procedure, demonstrating the compound's versatility in chemical synthesis.
Crystal Structure Analysis
The crystal structure of derivatives of 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanone has been a subject of study, as seen in (Xin-mou, 2009). Understanding the crystal structure aids in determining the physical and chemical properties of the compound.
Anion Binding Properties
The anion binding properties of compounds derived from 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanone have been explored, as seen in (Anzenbacher et al., 1999). Such studies contribute to the understanding of molecular interactions and potential applications in chemical sensing.
Antiestrogenic Activity
Some studies, such as (Jones et al., 1979), have investigated the antiestrogenic activity of compounds related to 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanone. This opens avenues for potential pharmaceutical applications.
Inhibition of Tubulin Polymerization
Compounds similar to 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanone have been studied for their ability to inhibit tubulin polymerization, indicating potential anticancer applications. (Magalhães et al., 2013) details such a study.
Antimicrobial and Antiviral Activity
Research on derivatives of 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanone includes investigations into their antimicrobial and antiviral activities. Studies like (Sharma et al., 2009) provide insights into potential medicinal uses.
Mechanoluminescence and Thermally Activated Delayed Fluorescence
Compounds derived from 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanone have shown interesting physical properties like mechanoluminescence and thermally activated delayed fluorescence. (Liu et al., 2020) explores these aspects, indicating potential in material science applications.
Safety and Hazards
The compound should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. The compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
Eigenschaften
IUPAC Name |
[4-(4-bromophenyl)-1H-pyrrol-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO/c18-14-8-6-12(7-9-14)15-10-19-11-16(15)17(20)13-4-2-1-3-5-13/h1-11,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVBQOLDVRMPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC=C2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![((3r,5r,7r)-Adamantan-1-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2954164.png)



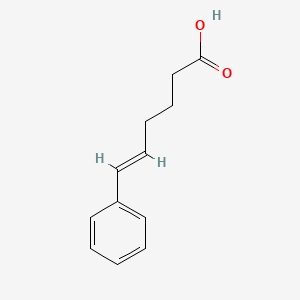
![4-{[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]methyl}benzoic acid](/img/structure/B2954171.png)

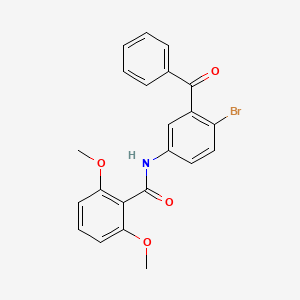

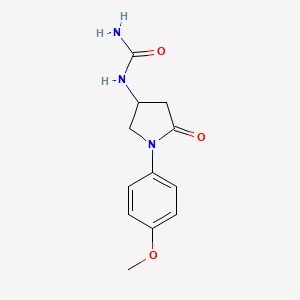
![8-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/no-structure.png)
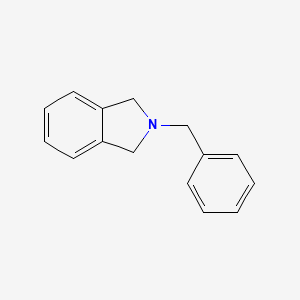
![7-(2-Chloropropanoyl)-2-methyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B2954186.png)
